(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
Overview
Description
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30458 g/mol . It is a white solid with various synonyms, including tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate and cis-1-Boc-3,5-dimethylpiperazine .
Preparation Methods
The synthesis of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves asymmetric synthesis techniques. One common method is the use of carbonyl reductases, which show excellent activity for the biosynthesis of chiral intermediates . The reaction conditions typically involve mild temperatures and the use of specific catalysts to achieve high enantioselectivity and yield . Industrial production methods have achieved commercial mass production .
Chemical Reactions Analysis
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and as a precursor for drug development. Industrially, it is used in the production of various chemical intermediates .
Mechanism of Action
The mechanism of action of (3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(3R,5S)-rel-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate can be compared with similar compounds such as tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate and cis-1-Boc-3,5-dimethylpiperazine . Its uniqueness lies in its specific stereochemistry and the resulting differences in chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-DTORHVGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445383 | |
Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152111-14-2, 129779-30-2 | |
Record name | (3S,5R)-TERT-BUTYL 3,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (3R,5S)-3,5-dimethylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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